REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:14][CH:15]([CH3:19])[CH2:16][CH:17]=[CH2:18])[S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)(=[O:7])=[O:6])C=C>C(Cl)Cl.Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl>[CH3:19][CH:15]1[CH2:16][CH:17]=[CH:18][CH2:1][N:4]([S:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)(=[O:6])=[O:7])[CH2:14]1 |^1:31,50|
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Name
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Pyridine-2-sulfonic acid allyl-(2-methyl-pent-4-enyl)-amide
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Quantity
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1.2 g
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Type
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reactant
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Smiles
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C(C=C)N(S(=O)(=O)C1=NC=CC=C1)CC(CC=C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0.35 g
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Type
|
catalyst
|
Smiles
|
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added under Ar protection
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Type
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TEMPERATURE
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Details
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The mixture was then refluxed for 2 h before the reaction mixture
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
was concentrated by rotary evaporation
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Type
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CUSTOM
|
Details
|
The product was purified by column chromatography (5%-20% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CC=CC1)S(=O)(=O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |